6-Fluoro-2-methylbenzoxazole
Overview
Description
6-Fluoro-2-methylbenzoxazole is a benzoxazole that undergoes intramolecular cyclocondensation to form a six-membered heterocycle . It has a molecular formula of C8H6FNO and a molecular weight of 151.14 .
Synthesis Analysis
The synthesis of 6-Fluoro-2-methylbenzoxazole involves an intramolecular cyclocondensation reaction. This reaction requires an electron donor and proceeds through nitroalkane intermediates .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-methylbenzoxazole consists of a six-membered heterocycle formed by intramolecular cyclocondensation . The SMILES string representation of the molecule isCc1nc2ccc(F)cc2o1
. Chemical Reactions Analysis
6-Fluoro-2-methylbenzoxazole undergoes intramolecular cyclocondensation to form a six-membered heterocycle . This reaction requires an electron donor and proceeds through nitroalkane intermediates .Physical And Chemical Properties Analysis
6-Fluoro-2-methylbenzoxazole has a boiling point of 204-205 °C (lit.) and a density of 1.189 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.521 (lit.) .Scientific Research Applications
Cancer Imaging and Therapeutics
6-Fluoro-2-methylbenzoxazole and its derivatives have shown promising results in cancer research, particularly in imaging and therapy. Fluorinated 2-arylbenzothiazoles are potent antitumor drugs, displaying inhibitory activity against various cancer cell lines such as breast, lung, and colon cancers. Carbon-11 labeled fluorinated 2-arylbenzothiazoles, including derivatives of 6-Fluoro-2-methylbenzoxazole, are being explored as potential probes for positron emission tomography (PET) to image tyrosine kinase in cancers. This imaging technique is crucial for understanding the presence and extent of cancer in the body (Wang et al., 2006). Moreover, fluoro-substituted benzothiazole derivatives, related to 6-Fluoro-2-methylbenzoxazole, have been found to exhibit significant antitumor activity both in vitro and in vivo, making them candidates for future pharmaceutical development (Stojković et al., 2006).
Antimicrobial and Antifungal Properties
Some derivatives of 6-Fluoro-2-methylbenzoxazole have been studied for their antimicrobial and antifungal properties. Bisthiourea derivatives of dipeptide conjugated benzo[d]isoxazole, which is structurally related to 6-Fluoro-2-methylbenzoxazole, have shown potential as anti-inflammatory and antimicrobial agents (Kumara et al., 2017). Additionally, novel fluoro-substituted benzothiazoles have been evaluated for their antiproliferative activity against various human carcinomas, and also showed significant antitumor activity in vivo (Hammam et al., 2005).
Chemical Properties and Synthesis
Research has also delved into the chemical properties and synthesis processes of 6-Fluoro-2-methylbenzoxazole and its derivatives. A study focusing on the thermochemical properties of 5-fluoro-2-methylbenzoxazole, a compound similar to 6-Fluoro-2-methylbenzoxazole, provided insights into its energetic behavior in both condensed and gaseous states, facilitating its application in various fields including materials science (Silva et al., 2018).
Safety And Hazards
6-Fluoro-2-methylbenzoxazole is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
properties
IUPAC Name |
6-fluoro-2-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNWPKNYPQHWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394412 | |
Record name | 6-Fluoro-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methylbenzoxazole | |
CAS RN |
312600-96-7 | |
Record name | 6-Fluoro-2-methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312600-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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